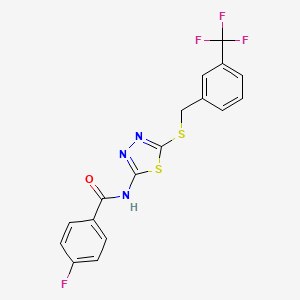

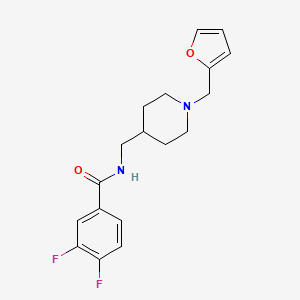

![molecular formula C20H21N3O2S B2646534 (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1252560-88-5](/img/structure/B2646534.png)

(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications . It also contains a phenyl group and a sulfonamide group.

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The methodologies for these syntheses are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Chemical Reactions Analysis

Imidazoles can undergo a variety of reactions, including oxidation reactions initiated by hydroxyl radicals . The reaction mechanism involves OH-addition and H-abstraction pathways .Applications De Recherche Scientifique

Biochemical Properties and Applications

A research study explored the pharmacological profile of (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide, highlighting its intrinsic activity at the α1A-adrenoceptor subtype in the rabbit urethra, and its antagonistic properties at α1B- and α1D-adrenoceptor subtypes in rat spleen and rat aorta, respectively. The compound was found to be a novel α1-adrenoceptor agent with mixed pharmacological properties, indicating potential applications in the treatment of conditions like stress urinary incontinence without causing significant blood pressure elevations due to its selective receptor activity (Buckner et al., 2002).

Anticancer and Photodynamic Therapy

Another study synthesized new derivatives containing the benzenesulfonamide group and evaluated their properties for photodynamic therapy applications. These derivatives exhibited significant photophysical and photochemical properties, making them potential candidates for cancer treatment through photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield. The synthesized compounds show promise as Type II photosensitizers, with potential implications in developing therapeutic agents for cancer treatment (Pişkin et al., 2020).

Endothelin-Antagonist Activity

Research also identified biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. Substitutions on the pendant phenyl ring led to improved binding and functional activity against ETA receptors. The study highlighted the potential of these compounds, especially 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308), in inhibiting the pressor effect caused by ET-1 infusion in rats and nonhuman primates. This indicates its potential in treating conditions related to endothelin-1 activity (Murugesan et al., 1998).

Imidazol-2-ylidenes as Catalysts

A study on N-heterocyclic carbenes (NHC), specifically imidazol-2-ylidenes, revealed their efficiency as catalysts in transesterification involving various esters and alcohols. These catalysts were effective in mediating the acylation of alcohols with enol acetates, indicating their potential in various chemical synthesis processes and pharmaceutical applications (Grasa et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-17-2-4-18(5-3-17)10-13-26(24,25)22-14-19-6-8-20(9-7-19)15-23-12-11-21-16-23/h2-13,16,22H,14-15H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGMBZDIHIQBNT-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({4-[(1H-imidazol-1-yl)methyl]phenyl}methyl)-2-(4-methylphenyl)ethene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone](/img/structure/B2646454.png)

![6-(3-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2646460.png)

![9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2646462.png)

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646468.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2646469.png)

![(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B2646472.png)

![2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2646473.png)